molecular formula C52H48N2 B12523092 2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline

2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline

Cat. No.: B12523092
M. Wt: 700.9 g/mol
InChI Key: FYUHQGOEPWMNGM-UHFFFAOYSA-N
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Description

2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline is a complex organic compound characterized by its multiple aromatic rings and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline typically involves multi-step organic reactions. These steps often include:

    Formation of the core structure: This involves the creation of the central aromatic rings through Friedel-Crafts alkylation or acylation.

    Introduction of ethyl groups: Ethyl groups are introduced via alkylation reactions using ethyl halides in the presence of a strong base.

    Coupling reactions: The final structure is assembled through coupling reactions such as Suzuki or Heck coupling, which link the various aromatic rings together.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)

Major Products

    Oxidation: Quinones, carboxylic acids

    Reduction: Hydrogenated derivatives

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds

Scientific Research Applications

2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of aromatic rings and ethyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific electronic or structural characteristics.

Properties

Molecular Formula

C52H48N2

Molecular Weight

700.9 g/mol

IUPAC Name

2-ethyl-N-[4-[2-[4-[2-[4-(N-(2-ethyl-6-methylphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]phenyl]-6-methyl-N-phenylaniline

InChI

InChI=1S/C52H48N2/c1-5-45-17-13-15-39(3)51(45)53(47-19-9-7-10-20-47)49-35-31-43(32-36-49)29-27-41-23-25-42(26-24-41)28-30-44-33-37-50(38-34-44)54(48-21-11-8-12-22-48)52-40(4)16-14-18-46(52)6-2/h7-38H,5-6H2,1-4H3

InChI Key

FYUHQGOEPWMNGM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=CC=C6)C7=C(C=CC=C7CC)C)C

Origin of Product

United States

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